

# In-Depth Technical Guide: Ethyl 4,4-dichlorocyclohexanecarboxylate

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## Compound of Interest

Compound Name: Ethyl 4,4-dichlorocyclohexanecarboxylate

Cat. No.: B1354076

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4,4-dichlorocyclohexanecarboxylate**, focusing on its physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

## Core Molecular Attributes

**Ethyl 4,4-dichlorocyclohexanecarboxylate** is a halogenated cyclic ester. A thorough understanding of its molecular and chemical properties is fundamental for its application in research and development.

## Physicochemical Data

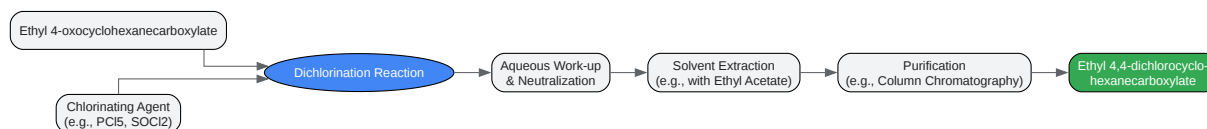
The key quantitative data for **Ethyl 4,4-dichlorocyclohexanecarboxylate** are summarized in the table below for easy reference and comparison.

| Property                       | Value   | Source     |
|--------------------------------|---|------------|
| Molecular Formula              | C <sub>9</sub> H <sub>14</sub> Cl <sub>2</sub> O <sub>2</sub> | PubChem[1] |
| Molecular Weight               | 225.11 g/mol  | PubChem[1] |
| IUPAC Name                     | ethyl 4,4-dichlorocyclohexane-1-carboxylate                   | PubChem[1] |
| CAS Number                     | 444578-35-2   | PubChem[1] |
| Canonical SMILES               | CCOC(=O)C1CCC(CC1)(Cl)Cl                                      | PubChem[1] |
| InChI Key                      | AWUTUWCWOFBQSG-UHFFFAOYSA-N                                   | PubChem[1] |
| XLogP3-AA                      | 2.8   | PubChem[1] |
| Hydrogen Bond Donor Count      | 0   | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 2   | PubChem[1] |
| Rotatable Bond Count           | 2   | PubChem[1] |
| Exact Mass                     | 224.0370851 Da  | PubChem[1] |
| Monoisotopic Mass              | 224.0370851 Da  | PubChem[1] |
| Topological Polar Surface Area | 26.3 Å <sup>2</sup>   | PubChem[1] |
| Heavy Atom Count               | 13  | PubChem[1] |

## Synthesis Protocol

While a specific detailed protocol for the synthesis of **Ethyl 4,4-dichlorocyclohexanecarboxylate** is not readily available in public literature, a plausible and logical synthesis route can be inferred from established chemical principles. The synthesis would likely proceed via the dichlorination of a suitable precursor, such as Ethyl 4-oxocyclohexanecarboxylate.

A generalized experimental workflow for such a synthesis is outlined below.



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A logical workflow for the synthesis of **Ethyl 4,4-dichlorocyclohexanecarboxylate**.

## Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary methods for this would be Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be essential for the structural elucidation of **Ethyl 4,4-dichlorocyclohexanecarboxylate**. While specific spectral data for this exact compound is not publicly available, expected chemical shifts can be predicted based on the structure.

- $^1\text{H}$  NMR: One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), and multiplets for the cyclohexyl ring protons. The chemical shifts of the protons on the cyclohexane ring would be influenced by the presence of the electronegative chlorine atoms and the ester group.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the carbon atom bonded to the two chlorine atoms (which would be significantly downfield), the carbons of the ethyl group, and the other carbons of the cyclohexane ring.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of volatile and semi-volatile compounds like **Ethyl 4,4-dichlorocyclohexanecarboxylate**.

#### Experimental Protocol (Hypothetical):

- Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane would be prepared.
- Injection: A small volume (e.g., 1  $\mu$ L) of the sample solution would be injected into the GC.
- Gas Chromatography:
  - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) would be suitable for separation.
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Temperature Program: A temperature gradient would be employed, for example, starting at a lower temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.
- Mass Spectrometry:
  - Ionization: Electron Impact (EI) ionization at 70 eV.
  - Detection: The mass spectrometer would detect the mass-to-charge ratio of the resulting fragments. The fragmentation pattern would be characteristic of the molecule, with expected fragments corresponding to the loss of the ethoxy group, chlorine atoms, and fragmentation of the cyclohexane ring.



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A general workflow for the GC-MS analysis of **Ethyl 4,4-dichlorocyclohexanecarboxylate**.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of **Ethyl 4,4-dichlorocyclohexanecarboxylate** in any specific signaling

pathways. However, various derivatives of cyclohexane have been investigated for a range of biological activities, including antimicrobial properties. Further research would be required to elucidate any potential therapeutic applications or biological roles of this particular compound.

## Conclusion

This technical guide has summarized the core molecular attributes of **Ethyl 4,4-dichlorocyclohexanecarboxylate** and provided a framework for its synthesis and analytical characterization. While specific experimental protocols and biological data are not extensively available, the information provided herein serves as a foundational resource for researchers and professionals. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its full potential in scientific and pharmaceutical applications.

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## References

- 1. Ethyl 4,4-dichlorocyclohexanecarboxylate | C<sub>9</sub>H<sub>14</sub>Cl<sub>2</sub>O<sub>2</sub> | CID 11276167 - PubChem [pubchem.ncbi.nlm.nih.gov]
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